methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound features a methyl ester group at the 3-position and an isopropyl group at the 2-position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines. For this compound, the starting materials could include a 1,4-dicarbonyl compound and isopropylamine, followed by esterification with methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Paal-Knorr synthesis, utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient cyclization and esterification processes. The use of automated systems allows for precise control over reaction parameters, leading to consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Pyrrole-3-carboxylic acids.
Reduction: Pyrrole-3-methanol.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate: Unique due to its specific substituents.
Methyl 2-(methyl)-1H-pyrrole-3-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
This compound is unique due to the combination of its isopropyl and methyl ester groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
Methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrole ring with an isopropyl group and a methyl ester functional group. Its molecular formula is with a molecular weight of 167.21 g/mol. The unique structure contributes to its reactivity and biological properties, making it a valuable compound in synthetic organic chemistry and drug development .
Biological Activities
The compound has been investigated for several biological activities:
1. Antimicrobial Properties
- Studies have indicated that this compound exhibits antimicrobial activity against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- The mechanism of action may involve the disruption of bacterial cell membranes or inhibition of essential metabolic pathways, although further research is needed to elucidate specific targets .
2. Anticancer Activity
- Preliminary studies have shown that derivatives of this compound possess anticancer properties, particularly against human cancer cell lines such as A549 (lung cancer) .
- The cytotoxic effects were evaluated using MTT assays, demonstrating that certain structural modifications can enhance activity .
3. Anti-inflammatory Effects
- Some pyrrole derivatives, including this compound, have shown potential as anti-inflammatory agents. This activity is attributed to their ability to modulate inflammatory pathways .
The biological mechanisms underlying the activity of this compound are not fully understood but are believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing biochemical pathways.
- Membrane Disruption : It may alter membrane integrity in microbial cells, leading to cell death.
- Apoptosis Induction : In cancer cells, it may trigger apoptosis through various signaling pathways .
Case Studies
- Antimicrobial Screening : In a study assessing the antimicrobial efficacy of various pyrrole derivatives, this compound demonstrated significant activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods .
- Cytotoxicity Assays : Research involving A549 lung cancer cells revealed that treatment with this compound resulted in dose-dependent cytotoxic effects. Comparisons with standard chemotherapeutic agents (e.g., cisplatin) indicated promising potential for further development .
Comparative Analysis of Biological Activity
Properties
IUPAC Name |
methyl 2-propan-2-yl-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)8-7(4-5-10-8)9(11)12-3/h4-6,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFOQRVAFCDPPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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